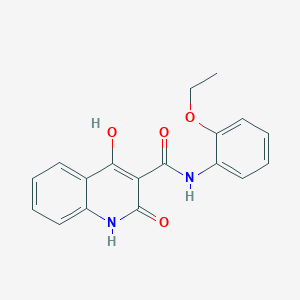

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-2-24-14-10-6-5-9-13(14)20-18(23)15-16(21)11-7-3-4-8-12(11)19-17(15)22/h3-10H,2H2,1H3,(H,20,23)(H2,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDJOCQNZHMTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide possess moderate antibacterial effects against various strains of bacteria, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-HIV Activity

The compound has been investigated for its potential as an anti-HIV agent. A study focusing on similar quinoline derivatives evaluated their effectiveness in inhibiting HIV replication and integrase activity. While some compounds showed promising results, the efficacy of this compound specifically requires further exploration to establish its role in HIV treatment .

Study on Antibacterial Activity

A notable study evaluated a series of 4-hydroxyquinoline derivatives for their antibacterial properties using minimum inhibitory concentration (MIC) assays. Among these derivatives, compounds structurally related to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . The results indicated a need for further optimization to improve efficacy.

Evaluation as Anti-HIV Agents

In another investigation, researchers synthesized a series of quinoline-based compounds and assessed their anti-HIV activity through in vitro assays. While some derivatives showed significant inhibition of HIV replication, this compound's specific impact remains inconclusive and warrants additional studies to confirm its potential as an anti-HIV therapeutic agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Modifications and Pharmacological Profiles

The table below summarizes critical analogs and their properties:

*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Considerations

- Solubility : Ethoxy groups enhance solubility compared to purely hydrophobic substituents (e.g., chlorophenyl) but are less polar than pyridylmethyl or methoxy groups .

- Metabolic Stability : The absence of metabolically labile groups (e.g., methoxy) in the target compound may improve half-life compared to compound 12 .

Biological Activity

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, with the CAS number 941949-40-2, is a compound that belongs to the class of quinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and research findings.

The molecular formula of this compound is with a molecular weight of 324.3 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₄ |

| Molecular Weight | 324.3 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antibacterial Activity

Research has indicated that quinoline derivatives possess significant antibacterial properties. In a study evaluating various derivatives, including those related to our compound, moderate antibacterial activity was observed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard assays.

Case Study: Antibacterial Evaluation

A recent study synthesized several derivatives based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold and assessed their antibacterial activity against common pathogens. The results demonstrated that compounds similar to this compound exhibited varying degrees of efficacy:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-(2-ethoxyphenyl)-4-hydroxy... | 50 | Staphylococcus aureus |

| N-(4-methoxyphenyl)-4-hydroxy... | 25 | Escherichia coli |

| N-(2-nitrophenyl)-4-hydroxy... | 100 | Pseudomonas aeruginosa |

The compound showed a MIC of 50 µg/mL against Staphylococcus aureus, indicating moderate antibacterial potential.

Antiviral Activity

In addition to antibacterial properties, quinoline derivatives have been investigated for their antiviral activities, particularly against HIV. The structure of this compound suggests it may interact with viral integrase enzymes.

Research Findings on Antiviral Activity

A study focused on the synthesis and biological evaluation of similar compounds reported the following findings regarding their antiviral activity:

- Integrase Inhibition : Compounds structurally related to our compound were tested for their ability to inhibit HIV integrase activity.

- No significant inhibition was observed at concentrations below 100 µM .

- Cell-Based Assays : When tested in cell cultures for anti-HIV activity:

- Compounds demonstrated minimal effectiveness in blocking HIV replication.

Anticancer Potential

Quinoline derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of specific pathways critical for tumor growth.

Case Study: Anticancer Activity

In a recent investigation into various quinoline derivatives:

- The compound exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM , suggesting potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

The synthesis typically involves condensation reactions under high-temperature conditions. For example, triethyl methanetricarboxylate can act as both a solvent and reagent in green chemistry approaches, enabling efficient cyclization of substituted anilines to form the quinoline core. Excess reagent recovery (e.g., triethyl methanetricarboxylate) is achieved with <5% loss via distillation . Key steps include:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for analyzing hydrogen bonding and polymorphism .

- NMR : Essential for verifying substituent positions and hydrogen environments, especially the 4-hydroxy and ethoxyphenyl groups .

- Elemental analysis : Validates stoichiometry and purity, crucial for pharmacological reproducibility .

Advanced Research Questions

Q. How does polymorphism influence the pharmacological profile of this compound?

Polymorphic forms (e.g., α- and β-forms) can significantly alter analgesic efficacy. For example:

- α-form : Exhibits higher analgesic activity (reducing acetic acid-induced writhing by ~50% at 20 mg/kg) due to optimized crystal packing and solubility .

- β-form : Lower activity (~30% reduction) attributed to triclinic phase instability and reduced bioavailability .

Methodological Recommendations : - Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphs.

- Conduct parallel in vivo assays (e.g., rodent writhing models) to correlate crystal structure with activity .

Q. What strategies enhance the compound’s analgesic activity through structural modifications?

- Bioisosteric replacements : Substituting the ethoxyphenyl group with heterocycles (e.g., 3-pyridylmethyl) improves receptor binding. For instance, 3-pyridyl analogs show ~20% higher activity than benzyl derivatives .

- Substituent optimization : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring enhances potency, as seen in analogs with activity comparable to Piroxicam .

Experimental Design : - Synthesize derivatives via microwave-assisted amidation to reduce reaction time.

- Validate using molecular docking (e.g., COX-2 or cannabinoid receptor models) and in vitro assays (e.g., COX inhibition) .

Q. How can researchers address discrepancies in bioavailability between polymorphic forms?

- Solubility enhancement : Use stabilizers like Tween-80 to prepare aqueous suspensions, improving oral absorption of low-solubility polymorphs .

- Formulation studies : Compare dissolution rates of α- and β-forms using simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

- Pharmacokinetic profiling : Measure plasma concentrations in rodent models after administering polymorph-specific formulations .

Q. What in silico tools are effective for predicting target interactions?

- Molecular dynamics simulations : Analyze binding stability to pain-related targets (e.g., TRPV1 or μ-opioid receptors).

- QSAR models : Use datasets from analogs (e.g., N-benzyl-4-hydroxyquinoline-3-carboxamides) to predict activity cliffs .

Validation : Cross-check predictions with electrophysiology (e.g., patch-clamp for ion channel targets) or radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.